molecular formula C19H15N3O4S2 B11251186 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B11251186
M. Wt: 413.5 g/mol
InChI Key: GCVOBAOFQXQYRJ-UHFFFAOYSA-N
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Description

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole moiety fused with a benzodioxine ring, contributes to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core . The benzodioxine ring is then introduced through a series of condensation reactions with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its antiviral and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and proteins involved in cell proliferation and survival pathways. For example, it may inhibit kinases or other signaling molecules, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole core and a benzodioxine ring, which contributes to its potent and diverse biological activities. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C19H15N3O4S2/c23-28(24,15-4-5-17-18(11-15)26-8-7-25-17)21-14-3-1-2-13(10-14)16-12-22-6-9-27-19(22)20-16/h1-6,9-12,21H,7-8H2

InChI Key

GCVOBAOFQXQYRJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4

Origin of Product

United States

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